molecular formula C16H24N6O B6437669 6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine CAS No. 2549034-78-6

6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine

Cat. No. B6437669
CAS RN: 2549034-78-6
M. Wt: 316.40 g/mol
InChI Key: BSWCFFBTAAWHKN-UHFFFAOYSA-N
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Description

The compound “6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen), and two methyl groups attached to it . Oxazole derivatives have been found to have a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been studied . The reaction led to the single-stage method under very mild conditions to obtain the compound . This class of compounds is promising for obtaining new biologically active compounds .


Molecular Structure Analysis

The structure of similar compounds has been examined in detail using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) . As a result, the homo- and heteronuclear spin-spin couplings have been established .


Chemical Reactions Analysis

While specific chemical reactions involving “6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine” are not available, oxazole derivatives are known to be intermediates for the synthesis of new chemical entities in medicinal chemistry .

properties

IUPAC Name

6-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-12-14(13(2)23-19-12)11-21-7-9-22(10-8-21)16-6-5-15(17-18-16)20(3)4/h5-6H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWCFFBTAAWHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine

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